

2-(Chloromethyl)-2-methyloxirane molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)-2-methyloxirane

Cat. No.: B1581098

[Get Quote](#)

An In-Depth Technical Guide to **2-(Chloromethyl)-2-methyloxirane** for Advanced Synthesis

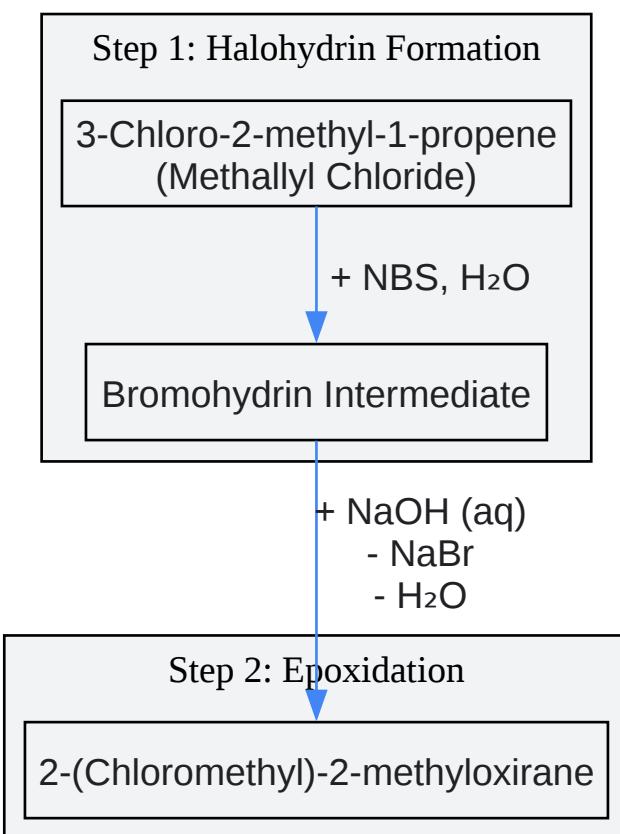
Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-(Chloromethyl)-2-methyloxirane**, a versatile bifunctional reagent. We will delve into its fundamental physicochemical properties, established and modern synthetic methodologies, key aspects of its chemical reactivity with mechanistic insights, and its applications as a valuable intermediate in complex organic synthesis. This document is intended to serve as a practical resource for professionals engaged in chemical research and development.

Core Physicochemical Properties

2-(Chloromethyl)-2-methyloxirane, also known as methylepichlorohydrin, is a colorless to pale yellow liquid possessing a pungent odor.^[1] Its utility in synthesis stems from the presence of two distinct reactive sites: a strained epoxide ring and a primary alkyl chloride. This bifunctional nature allows for sequential and diverse chemical transformations.^[2]

The fundamental properties of **2-(Chloromethyl)-2-methyloxirane** are summarized below for quick reference.


Property	Value	Source(s)
Molecular Formula	C ₄ H ₇ ClO	[3][4][5]
Molecular Weight	106.55 g/mol	[3][4][6]
CAS Number	598-09-4	[1][3][7]
IUPAC Name	2-(chloromethyl)-2-methyloxirane	[3]
Appearance	Colorless to pale yellow liquid	[1][5]
Density	1.103 g/cm ³ at 20°C	[6][8]
Boiling Point	122°C	[8]
Flash Point	30°C	[9]
Solubility	Soluble in water	[1][8]

Synthesis Methodologies

The primary and most well-documented route for synthesizing **2-(Chloromethyl)-2-methyloxirane** is through the epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene (commonly known as methallyl chloride).[2] This transformation can be achieved through various methods, including the formation of a halohydrin intermediate followed by intramolecular cyclization.

Halohydrin Formation and Ring Closure

A traditional and reliable laboratory-scale synthesis involves a two-step process. First, methallyl chloride reacts with N-bromosuccinimide (NBS) in an aqueous medium to form a bromohydrin intermediate. Subsequent treatment with a strong base, such as sodium hydroxide, facilitates an intramolecular SN₂ reaction, eliminating HBr and closing the epoxide ring.[2][4]

[Click to download full resolution via product page](#)

Caption: Synthesis via Halohydrin Intermediate.

Detailed Experimental Protocol:[4]

- Reaction Setup: In a 1-liter reactor, add 73.5 mL (0.75 mol) of methallyl chloride to 375 mL of water.
- Halohydrin Formation: With vigorous stirring at room temperature, add 133.5 g (1.0 eq) of N-bromosuccinimide. Allow the mixture to react overnight.
- Epoxidation: Cool the mixture to 10°C. Add aqueous 50% sodium hydroxide (0.75 mol) at a rate that maintains the temperature between 20°C and 25°C.
- Workup: After 2 hours without stirring, the lower organic phase is separated and dried over sodium sulphate. The aqueous phase is then extracted with dichloromethane, and the combined organic extracts are dried and concentrated.

- Purification: The crude product is purified by distillation (60°C at 65 mbar) to yield the final product as a colorless liquid.[4]

Catalytic Epoxidation

More modern, greener approaches focus on the direct catalytic epoxidation of methallyl chloride.[10] These methods often utilize hydrogen peroxide as a clean oxidant in the presence of a catalyst, such as a heteropoly acid salt. This route offers high conversion rates and selectivity, with the added benefit that the catalyst can often be recovered and recycled, making it more environmentally friendly and economically viable for larger-scale production.[10]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **2-(Chloromethyl)-2-methyloxirane** is dominated by the reactivity of its epoxide ring. The three-membered ring is significantly strained (approx. 25 kcal/mol), making it a potent electrophile susceptible to ring-opening by a wide variety of nucleophiles.[2]

The asymmetrical nature of the epoxide—with a quaternary carbon (C2) and a primary carbon (C3)—governs the regioselectivity of the ring-opening reaction.

- Under Basic or Neutral Conditions (SN2 mechanism): Nucleophilic attack occurs predominantly at the less sterically hindered primary carbon (C3). This is the typical pathway for strong, anionic nucleophiles like alkoxides, amines, and thiolates.
- Under Acidic Conditions (SN1-like mechanism): The reaction proceeds via a protonated epoxide intermediate. The positive charge is better stabilized by the more substituted quaternary carbon (C2), which bears a partial positive charge. Therefore, nucleophilic attack occurs preferentially at this more substituted carbon.

The presence of the chloromethyl group provides a secondary reaction site for nucleophilic substitution, which can compete with or be used in sequence after the epoxide ring-opening, further expanding the molecule's synthetic potential.[2]

Applications in Synthesis and Drug Development

2-(Chloromethyl)-2-methyloxirane is a valuable building block for synthesizing more complex molecular architectures. Its bifunctionality allows for the introduction of a 2-hydroxy-2-

methylpropyl moiety onto various substrates through the epoxide ring-opening, while the chloromethyl group can be used for subsequent functionalization.

While not typically a final drug product itself, its structural motifs are relevant in medicinal chemistry. Epoxides are crucial intermediates in the synthesis of many pharmaceuticals.[\[11\]](#) [\[12\]](#) The incorporation of small, functionalized building blocks is a key strategy in drug design to modulate properties like solubility, lipophilicity, and metabolic stability.[\[13\]](#) For example, the ring-opening of this epoxide with a phenolic compound can generate aryloxypropanolamine-like structures, which are core features in many beta-blocker pharmaceuticals. Its role is primarily as a precursor for creating more elaborate side chains or linking fragments in the development of new chemical entities.

Safety and Handling

2-(Chloromethyl)-2-methyloxirane is a hazardous chemical and must be handled with appropriate safety precautions.

- **Hazards:** It is classified as a flammable liquid and vapor.[\[3\]](#) It is also corrosive and can cause severe skin burns and serious eye damage.[\[3\]](#)[\[14\]](#) Inhalation and ingestion are harmful.[\[14\]](#)
- **Handling:** Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[\[15\]](#) Personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and protective clothing, is mandatory to prevent skin and eye contact.[\[8\]](#) [\[16\]](#)
- **Storage:** Store in a cool, dry, well-ventilated area designated for corrosive materials.[\[8\]](#) Keep containers tightly closed and away from heat, sparks, and open flames.[\[15\]](#)

Always consult the most current Safety Data Sheet (SDS) before handling this compound.

Conclusion

2-(Chloromethyl)-2-methyloxirane is a potent and versatile chemical intermediate with a well-defined reactivity profile. Its bifunctional nature, combining a reactive epoxide ring with a chloromethyl group, provides chemists with a powerful tool for constructing complex molecules. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for

its safe and effective use in research and development, particularly in the fields of polymer chemistry, fine chemical synthesis, and the early stages of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(Chloromethyl)-2-methyloxirane | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Chloromethyl)-2-methyloxirane synthesis - chemicalbook [chemicalbook.com]
- 5. CAS 598-09-4: 2-(Chloromethyl)-2-methyloxirane [cymitquimica.com]
- 6. 2-(chloromethyl)-2-methyloxirane [stenutz.eu]
- 7. scbt.com [scbt.com]
- 8. 2-(Chloromethyl)-2-methyloxirane(598-09-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. open.metu.edu.tr [open.metu.edu.tr]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. jelsciences.com [jelsciences.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.fr [fishersci.fr]
- 16. 2-(chloromethyl)oxirane Safety Data Sheets(SDS) lookchem [lookchem.com]
- To cite this document: BenchChem. [2-(Chloromethyl)-2-methyloxirane molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581098#2-chloromethyl-2-methyloxirane-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com